molecular formula C10H19NS B13014012 2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine

2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine

Cat. No.: B13014012
M. Wt: 185.33 g/mol
InChI Key: BUBPJYORUFPNCW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thietane ring, a pent-4-en-2-yl group, and a dimethylamine moiety. Its distinct chemical properties make it a subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine typically involves the following steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dihalopropane derivative, in the presence of a base.

    Introduction of the Pent-4-en-2-yl Group: The pent-4-en-2-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.

    Attachment of the Dimethylamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thietane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols; typically carried out in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thietane derivatives.

    Substitution: Substituted thietane derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylthietan-3-amine: Lacks the pent-4-en-2-yl group, resulting in different chemical properties and reactivity.

    N-(pent-4-en-2-yl)thietan-3-amine: Lacks the dimethyl groups, affecting its steric and electronic properties.

    2,2-Dimethyl-N-(pent-4-en-2-yl)azetidin-3-amine: Contains an azetidine ring instead of a thietane ring, leading to different chemical behavior.

Uniqueness

2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine is unique due to its combination of a thietane ring, a pent-4-en-2-yl group, and a dimethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

2,2-dimethyl-N-pent-4-en-2-ylthietan-3-amine

InChI

InChI=1S/C10H19NS/c1-5-6-8(2)11-9-7-12-10(9,3)4/h5,8-9,11H,1,6-7H2,2-4H3

InChI Key

BUBPJYORUFPNCW-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)NC1CSC1(C)C

Origin of Product

United States

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